molecular formula C19H21BrN2O B2837100 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 477320-65-3

1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No. B2837100
CAS RN: 477320-65-3
M. Wt: 373.294
InChI Key: CNFHGQXRVXBRRD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, also known as 4-bromo-4-phenylpiperazine (4-BPP), is an organic compound that has been studied for its potential applications in the medical and scientific fields. 4-BPP has been studied for its ability to interact with various receptors and enzymes, as well as its potential to be used as an anti-inflammatory agent.

Scientific Research Applications

Chemical Synthesis and Modification

Chemical synthesis and structural modification of related compounds provide a basis for understanding the applications of 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one. For example, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution reaction indicates the potential for creating diverse bioactive molecules through chemical modifications (Mishriky & Moustafa, 2013).

Biological Activity and Drug Development

Research into the biological activity of compounds structurally similar to 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one suggests potential therapeutic applications. The study on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives for their affinity towards 5-HT1A receptors illuminates the compound's relevance in developing treatments targeting serotonin receptors, which are crucial in managing conditions like depression and anxiety (Pessoa‐Mahana et al., 2012).

Anticonvulsant Activity

The design and synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, including structures similar to 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, have shown broad spectra of activity in preclinical seizure models. This indicates the compound's potential use in developing new anticonvulsant drugs (Kamiński et al., 2015).

Enzymatic Activity Modulation

The investigation into dicopper(II) complexes, including ligands structurally related to 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, as models for catechol oxidase enzymes, provides insights into the compound's potential role in influencing enzymatic activities. This could have implications for developing treatments targeting enzymatic dysregulation or for use in biotechnological applications (Merkel et al., 2005).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of adamantane-isothiourea hybrid derivatives, including molecules structurally akin to 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, for their in vitro antimicrobial activity against pathogenic bacteria and fungi suggest potential applications in developing new antimicrobial agents (Al-Wahaibi et al., 2017).

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-17-8-6-16(7-9-17)19(23)10-11-21-12-14-22(15-13-21)18-4-2-1-3-5-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFHGQXRVXBRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one

CAS RN

477320-65-3
Record name 1-(4-BROMOPHENYL)-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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